
N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide, also known as ML347, is a small molecule inhibitor that has been developed as a tool compound for studying the function of the protein TAK1 (Transforming Growth Factor-β-Activated Kinase 1). TAK1 is a key mediator of several signaling pathways involved in inflammation, immune response, and cell survival.
Wirkmechanismus
N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide inhibits TAK1 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, leading to the suppression of signaling pathways involved in inflammation, immune response, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. It has also been shown to attenuate the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide is a useful tool compound for studying the function of TAK1 in various cellular and animal models. However, its specificity for TAK1 is limited, as it has been shown to inhibit other kinases at higher concentrations. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
For the use of N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide include the development of more specific TAK1 inhibitors and the investigation of its potential therapeutic applications in inflammatory diseases and cancer. In addition, the use of this compound in combination with other inhibitors or chemotherapeutic agents may enhance its efficacy in cancer treatment. Finally, the development of more soluble analogs of this compound may improve its utility in experimental settings.
Synthesemethoden
The synthesis of N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide involves the reaction of 4-methoxybenzylamine with 4-nitrophenylacetic acid in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in DMF (N,N-dimethylformamide). The resulting intermediate is then treated with ethanediamine to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-N'-(4-nitrophenyl)ethanediamide has been used as a tool compound to study the function of TAK1 in various cellular and animal models. TAK1 is involved in the activation of several signaling pathways, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, the MAPK (mitogen-activated protein kinase) pathway, and the JNK (c-Jun N-terminal kinase) pathway. This compound has been shown to inhibit TAK1 activity in vitro and in vivo, leading to the suppression of downstream signaling pathways.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-24-14-8-2-11(3-9-14)10-17-15(20)16(21)18-12-4-6-13(7-5-12)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTBPXDBNQEMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide](/img/structure/B5234841.png)
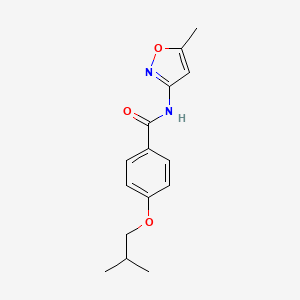

![4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5234851.png)
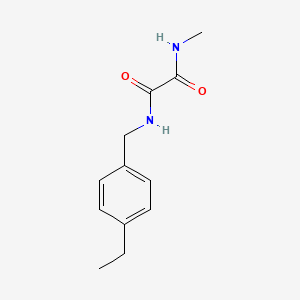
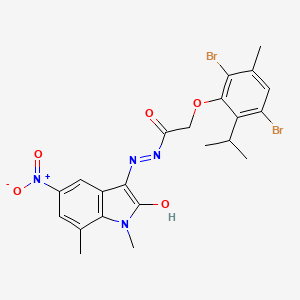
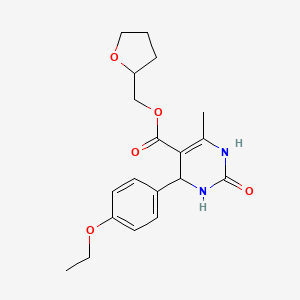
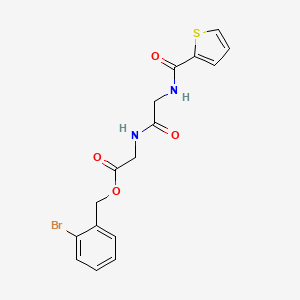
![4-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5234871.png)
![4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B5234872.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine](/img/structure/B5234874.png)
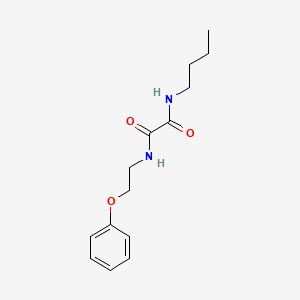
![5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B5234895.png)
![methyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234910.png)